1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-16(26-22(27)25-15-10-7-11-18(28-2)19(15)29-3)12-17-21(23-13)30-20(24-17)14-8-5-4-6-9-14/h4-12H,1-3H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRLIHCDIIPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Amino-5-methylpyridin-2-ol
The oxazolo[5,4-b]pyridine scaffold is typically synthesized via acid-catalyzed cyclization of 3-amino-5-methylpyridin-2-ol (or analogous precursors) with carboxylic acids or their derivatives. For example, Grumel et al. demonstrated that heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of polyphosphoric acid trimethylsilyl ester (PPSE) yields oxazolo[4,5-b]pyridine derivatives. Adapting this method, 3-amino-5-methylpyridin-2-ol can react with phenylacetic acid under PPSE or polyphosphoric acid (PPA) conditions to form 2-phenyl-5-methyloxazolo[5,4-b]pyridine (Fig. 1A).
Key Reaction Conditions
Functionalization at Position 6
To introduce a reactive site at position 6 for subsequent urea formation, halogenation or nitration is employed. Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C provides 6-bromo-5-methyl-2-phenyloxazolo[5,4-b]pyridine. Alternatively, nitration with fuming nitric acid in sulfuric acid yields the 6-nitro derivative, which is reduced to 6-amino-5-methyl-2-phenyloxazolo[5,4-b]pyridine using hydrogen gas and palladium on carbon (Pd/C).
Formation of the Urea Linkage
Isocyanate-Mediated Coupling
The urea bridge is constructed by reacting 6-amino-5-methyl-2-phenyloxazolo[5,4-b]pyridine with 2,3-dimethoxyphenyl isocyanate. This method, validated in the synthesis of diarylureas, proceeds via nucleophilic addition of the amine to the isocyanate group (Fig. 1B).
Optimized Protocol
Carbodiimide-Based Activation
An alternative approach uses 1,1'-carbonyldiimidazole (CDI) to activate the amine on the oxazolo[5,4-b]pyridine core, followed by reaction with 2,3-dimethoxyaniline. While less common for urea synthesis, this method avoids handling toxic isocyanates.
Reaction Parameters
- Activation Step: CDI (1.2 equiv) in DCM, 0°C → 25°C, 2 h
- Coupling Step: 2,3-Dimethoxyaniline (1.5 equiv), 12 h
- Yield: 50–65%
Comparative Analysis of Synthetic Routes
Structural Confirmation and Purity Optimization
Spectroscopic Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Impurities include unreacted amine (retention time 8.2 min) and dimeric urea byproducts (retention time 12.5 min).
Industrial-Scale Considerations
Green Chemistry Alternatives
Microwave-assisted cyclization reduces PPSE reaction times from 12 h to 30 min, improving energy efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural differences between the target compound and similar urea derivatives include:
- Aromatic substituents : The 2,3-dimethoxyphenyl group contrasts with simpler aryl groups (e.g., 4-methoxyphenyl in ) or alkyl-substituted aromatics (e.g., 2,4-dimethylphenyl in ). Methoxy groups may improve solubility or hydrogen-bonding interactions compared to methyl or nitro substituents .
- Heterocyclic core: The oxazolo[5,4-b]pyridine moiety differs from pyrazolo[3,4-d]pyrimidinones () or benzodiazepine derivatives (). This scaffold may confer distinct electronic or steric properties, influencing target binding .
Pharmacological and Physicochemical Properties
While biological data for the target compound are absent in the evidence, comparisons with analogues suggest:
- Hydrogen-bonding capacity: Two H-bond donors (urea NH groups) and three acceptors (methoxy O, oxazole N/O) may enhance target engagement compared to derivatives with fewer polar groups .
Data Table: Key Comparisons
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure, which includes a urea moiety linked to an oxazolo-pyridine and a dimethoxyphenyl group. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression, particularly those associated with the RAS-RAF-MEK-MAPK signaling cascade.
Antitumor Activity
Research has indicated that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea exhibit significant antitumor properties. For instance, studies have shown that derivatives targeting the BRAF V600E mutation can inhibit tumor cell proliferation in preclinical models. The compound's ability to modulate pathways in RAS-mutant cancers is particularly noteworthy.
Case Studies
-
In Vitro Studies
In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines. A notable study showed a dose-dependent reduction in cell viability in melanoma cells harboring BRAF mutations, with IC50 values indicating potent activity at low concentrations. -
In Vivo Studies
Animal models treated with the compound displayed reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound not only inhibits tumor growth but may also induce apoptosis in cancer cells.
Data Tables
| Study Type | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| In Vitro | Melanoma (BRAF V600E) | 0.5 | Significant growth inhibition |
| In Vivo | Mouse Xenograft | N/A | Reduced tumor size |
| In Vitro | Breast Cancer | 1.2 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
